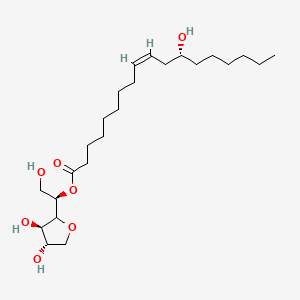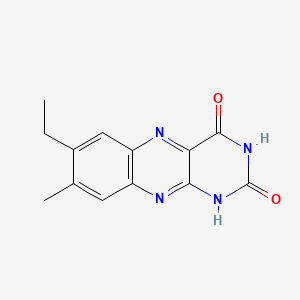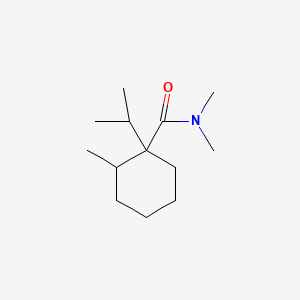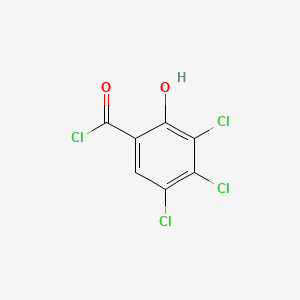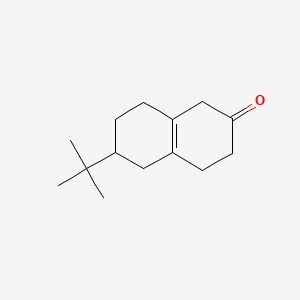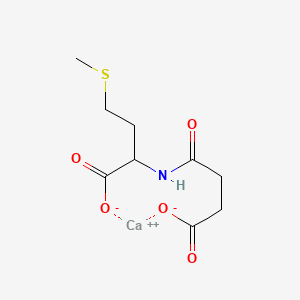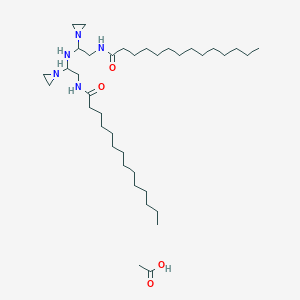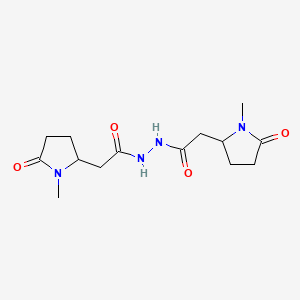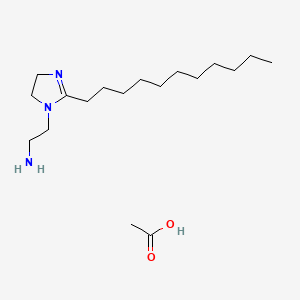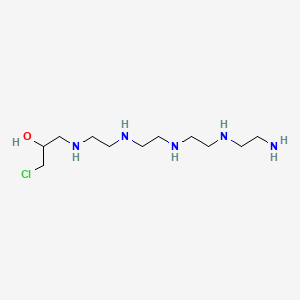
15-Amino-1-chloro-4,7,10,13-tetraazapentadecan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-Amino-1-chloro-4,7,10,13-tetraazapentadecan-2-ol is a synthetic organic compound with the molecular formula C11H28ClN5O. It is characterized by the presence of multiple amine groups and a chlorine atom, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 15-Amino-1-chloro-4,7,10,13-tetraazapentadecan-2-ol typically involves the reaction of a polyamine with a chlorinated alcohol. One common method includes the following steps:
Starting Materials: Polyamine (e.g., tetraethylenepentamine) and chlorinated alcohol (e.g., 3-chloro-1,2-propanediol).
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained between 50-70°C.
Catalysts: Acid catalysts like hydrochloric acid can be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized for scalability, and advanced purification methods like distillation and high-performance liquid chromatography (HPLC) are employed .
Analyse Des Réactions Chimiques
Types of Reactions
15-Amino-1-chloro-4,7,10,13-tetraazapentadecan-2-ol undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The chlorine atom can be reduced to form a dechlorinated product.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or thiol groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium hydroxide (NaOH) or thiourea under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dechlorinated amine.
Substitution: Formation of hydroxyl or thiol-substituted products.
Applications De Recherche Scientifique
15-Amino-1-chloro-4,7,10,13-tetraazapentadecan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and polymers.
Mécanisme D'action
The mechanism of action of 15-Amino-1-chloro-4,7,10,13-tetraazapentadecan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple amine groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The chlorine atom can participate in nucleophilic substitution reactions, further modifying the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediamine: A simpler polyamine with two amine groups.
Diethylenetriamine: Contains three amine groups and is structurally similar but lacks the chlorine atom.
Triethylenetetramine: Contains four amine groups and is used in similar applications.
Uniqueness
15-Amino-1-chloro-4,7,10,13-tetraazapentadecan-2-ol is unique due to its combination of multiple amine groups and a chlorine atom, which provides versatility in chemical reactions and applications. Its structure allows for a wide range of modifications, making it valuable in various fields of research and industry.
Propriétés
Numéro CAS |
84540-72-7 |
|---|---|
Formule moléculaire |
C11H28ClN5O |
Poids moléculaire |
281.83 g/mol |
Nom IUPAC |
1-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethylamino]-3-chloropropan-2-ol |
InChI |
InChI=1S/C11H28ClN5O/c12-9-11(18)10-17-8-7-16-6-5-15-4-3-14-2-1-13/h11,14-18H,1-10,13H2 |
Clé InChI |
WNWFMFWNKLGZDQ-UHFFFAOYSA-N |
SMILES canonique |
C(CNCCNCCNCCNCC(CCl)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


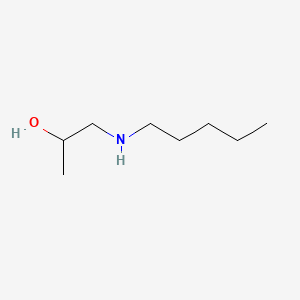
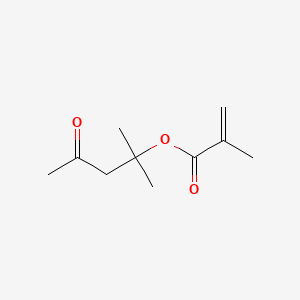

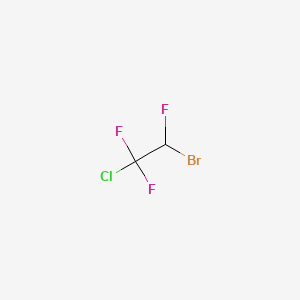
![N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride](/img/structure/B12667169.png)
